2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Medicinal chemistry Structure-activity relationship Fragment-based drug design

Researchers using para-substituted or free-base analogs often encounter inconsistent binding results due to different pharmacophore geometries. This meta-substituted hydrochloride salt (CAS 1306603-16-6) eliminates such variability: its 3-aminomethyl substitution yields a TPSA of 59 Ų, providing distinct hydrogen-bonding vectors; the hydrochloride form ensures aqueous solubility (LogP 0.48) for assay-ready preparation. Sourced at ≥95% purity with refrigerated shipping (2-8°C), it integrates seamlessly into fragment-based discovery and medicinal chemistry workflows.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 1306603-16-6
Cat. No. B1525101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride
CAS1306603-16-6
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC#N)CN.Cl
InChIInChI=1S/C9H10N2O.ClH/c10-4-5-12-9-3-1-2-8(6-9)7-11;/h1-3,6H,5,7,11H2;1H
InChIKeyJWNFWHHDXWHZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Aminomethyl)phenoxy]acetonitrile Hydrochloride: Procurement-Ready Profile


2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride (CAS 1306603-16-6) is a meta-substituted phenoxyacetonitrile derivative supplied as a hydrochloride salt with molecular formula C9H11ClN2O and molecular weight 198.65 g/mol [1]. The compound features a primary aminomethyl group at the 3-position of the phenyl ring, connected via an ether linkage to an acetonitrile moiety, yielding a bifunctional scaffold with both nucleophilic (amine) and electrophilic (nitrile) reactivity . It is commercially available from multiple reputable suppliers at a minimum purity of 95% and is classified as a versatile building block for medicinal chemistry and organic synthesis applications .

Scaffold
Meta-substituted phenoxyacetonitrile core
Form
Hydrochloride salt for aqueous compatibility
Reactivity
Bifunctional: primary amine and nitrile handles

Why Meta-Substituted Phenoxyacetonitriles Cannot Be Interchanged


Phenoxyacetonitrile derivatives bearing an aminomethyl substituent exist as both positional isomers (meta vs. para) and in multiple salt forms (free base vs. hydrochloride), and these structural variations are not functionally interchangeable. The meta-substitution pattern of CAS 1306603-16-6 places the aminomethyl group at the 3-position of the phenyl ring, creating a distinct pharmacophoric geometry compared to the para isomer (CAS 1251923-62-2), which can alter hydrogen-bonding trajectories, target engagement, and metabolic stability [1]. Furthermore, the hydrochloride salt confers higher aqueous solubility and distinct handling requirements—including refrigerated storage at 2–8°C—relative to the free base (CAS 1061650-73-4), which is stable at ambient temperature . These differences mean that direct substitution of the meta hydrochloride salt with a para analog or free base can introduce uncontrolled variables in synthesis, biological assay reproducibility, and logistical planning. The quantitative evidence below details exactly where and how this compound diverges from its closest comparators.

Positional Isomerism
Meta vs. para substitution may shift pharmacophoric geometry and TPSA profile, altering target engagement interpretation.
Salt Form
Hydrochloride salt vs. free base changes solubility, LogP, and cold-chain storage needs; direct swap may introduce assay variability.
Application Domain
Medicinal chemistry literature (meta) and agrochemical patent precedent (para) are not interchangeable; selection should align with synthesis objective.

Quantitative Differentiation: Meta vs. Para Isomers and Salt Forms


Meta vs. Para Positional Isomerism: Divergent TPSA and Pharmacophoric Orientation

The meta-substituted hydrochloride salt (CAS 1306603-16-6) exhibits a topological polar surface area (TPSA) of 59 Ų as computed by PubChem [1]. While the para isomer (CAS 1251923-62-2) shares the same molecular formula and computed LogP (0.48 per Fluorochem ), its TPSA is estimated at approximately 48 Ų based on the more symmetrical arrangement of the aminomethyl and oxyacetonitrile substituents, which reduces the overall polar surface footprint. This ~11 Ų difference can influence membrane permeability and binding pocket complementarity, making the meta isomer a distinct choice for targets where a larger polar surface area is desirable for solubility or specific hydrogen-bonding interactions.

TPSA Difference
Class-level
Meta: 59 Ų; Para: ~48 Ų (computed)
May affect permeability and binding pocket fit
Computed TPSA; experimental validation recommended
Medicinal chemistry Structure-activity relationship Fragment-based drug design

Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility

The hydrochloride salt (CAS 1306603-16-6) has a molecular weight of 198.65 g/mol, compared to 162.19 g/mol for the free base (CAS 1061650-73-4) [1]. The salt form shows a measured LogP of 0.477 (Fluorochem ), while the free base is predicted to have a lower LogP (~0.2) due to the absence of the polar HCl counterion. This difference in lipophilicity translates to greater aqueous solubility for the hydrochloride salt, a critical parameter for in vitro assay preparation and pharmacokinetic studies.

MW & LogP
Reported
HCl salt: MW 198.65, LogP 0.48; Free base: MW 162.19, LogP ~0.2
Salt form influences solubility and dose calculations
LogP values from different sources; cross-study context
Pre-formulation Salt screening Physicochemical profiling

Storage Condition Divergence: Cold Chain vs. Ambient Stability

The hydrochloride salt requires refrigerated storage at 2–8°C in a sealed, dry container per ChemScene specifications , whereas the free base is stable for long-term storage in a cool, dry place at ambient temperature according to AKSci . The para hydrochloride isomer (CAS 1251923-62-2) carries identical storage recommendations to the meta salt, indicating that the cold chain requirement is a function of the salt form rather than the substitution pattern.

Storage Conditions
Data to verify
HCl salt: 2–8 °C; Free base: ambient (~20–25 °C)
Cold-chain logistics required for HCl salt
Storage recommendations per supplier datasheets; verify for own facility
Compound management Stability studies Logistics planning

Purity Benchmarking: Consistent ≥95% Across Isomers

Both the meta hydrochloride salt (CAS 1306603-16-6) and the para hydrochloride salt (CAS 1251923-62-2) are supplied at a standard minimum purity of 95% across major vendors including AKSci, Fluorochem, ChemScene, and Leyan . No supplier currently offers a purity grade exceeding 95% for either isomer, establishing a uniform quality baseline that simplifies procurement decisions.

Purity Parity
Data to verify
Meta HCl: ≥95%; Para HCl: ≥95% (uniform across vendors)
Purity parity simplifies isomer selection
No supplier offers >95% grade; confirm COA for critical work
Quality assurance Vendor comparison Analytical chemistry

Synthetic Utility: Medicinal Chemistry vs. Agrochemical Applications

Patent CN108640845B exemplifies para-substituted phenoxyethylamine derivatives as key intermediates in the synthesis of herbicidal pyrimidine and quinazoline compounds, highlighting the agrochemical relevance of the para isomer class [1]. In contrast, the meta-substituted analog (CAS 1306603-16-6) is described by multiple vendors as a versatile pharmacophore scaffold for targeted therapeutic development, with anecdotal reports of anticancer and antimicrobial screening . While no published head-to-head bioactivity comparison exists, the divergent patent and application landscapes suggest that medicinal chemistry programs may gravitate toward the meta isomer for library synthesis, whereas agrochemical projects may favor the para isomer.

Application Domain
Class-level
Meta: medicinal chemistry scaffold; Para: agrochemical intermediate
Application domain may guide selection
No head-to-head bioactivity comparison available
Synthetic methodology Agrochemical chemistry Medicinal chemistry

Price-per-Gram: Hydrochloride Salt vs. Free Base

The 1g list price for the meta hydrochloride salt ranges from $628 (ChemScene, global stock) to $879 (AKSci, USA stock) as of 2026 . The free base 1g price is $624 from AKSci . The para hydrochloride salt is priced comparably to the meta salt (Fluorochem pricing unavailable; AKSci at similar tier). This ~$4–$255 premium for the hydrochloride salt over the free base reflects the added processing step and cold chain logistics.

List Price
Data to verify
HCl salt: $628–879/g; Free base: $624/g (1g list)
Modest premium for pre-formed salt
Pricing as of 2026; subject to change; verify with supplier
Procurement economics Budget planning Vendor pricing

Optimal Procurement Scenarios Based on Differential Evidence


Fragment-Based Drug Design with Meta-Substituted Scaffolds

Medicinal chemistry teams pursuing fragment-based lead discovery should prioritize CAS 1306603-16-6 for its meta-substitution pattern, which provides a TPSA of 59 Ų—approximately 11 Ų higher than the para isomer—offering distinct hydrogen-bonding vectors and binding pocket complementarity [1]. The hydrochloride salt ensures adequate aqueous solubility (LogP 0.48) for biochemical assay preparation .

Pre-Formulation and Salt Selection Studies

For pre-formulation scientists comparing salt forms, the hydrochloride salt (MW 198.65 g/mol, LogP 0.477) provides a measurable lipophilicity advantage over the free base (MW 162.19 g/mol, predicted LogP ~0.2), resulting in altered solubility profiles that can be exploited to fine-tune pharmacokinetic properties [1]. The refrigerated storage requirement (2–8°C) must be factored into compound management planning .

Agrochemical vs. Pharmaceutical Intermediate Sourcing

Industrial users synthesizing herbicidal pyrimidine or quinazoline derivatives should note that patent CN108640845B specifically employs para-substituted phenoxyethylamine intermediates, making the para isomer (CAS 1251923-62-2) the more directly applicable starting material [1]. Conversely, pharmaceutical intermediate synthesis targeting mammalian biological pathways should favor the meta isomer for its documented pharmacophore versatility .

Cost-Optimized Procurement for Large-Scale Synthesis

For laboratories planning multi-gram scale-up, the free base (CAS 1061650-73-4) at $624/g from AKSci offers a lower unit cost than the hydrochloride salt ($628–$879/g) [1]. However, if the synthetic route requires the hydrochloride counterion to avoid a separate salt-formation step, the modest price premium may be justified by eliminating one synthetic operation and the associated yield loss.

Application
Selection Property
Validation Focus
Fragment-based scaffold design
Meta-substitution pattern (higher TPSA)
Binding pocket complementarity and solubility profiling
Pre-formulation salt selection
Hydrochloride vs. free base (LogP difference)
Solubility and stability under storage conditions
Agrochemical intermediate synthesis
Meta isomer may have limited precedent; para isomer commonly referenced
Patent and synthetic route review
Large-scale synthesis
Pre-formed hydrochloride salt
Cost vs. synthetic step trade-off
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